molecular formula C16H24N2O4S B581492 1-BOC-4-benzenesulfonamidopiperidine CAS No. 1233953-03-1

1-BOC-4-benzenesulfonamidopiperidine

Cat. No.: B581492
CAS No.: 1233953-03-1
M. Wt: 340.438
InChI Key: YWLMTFLSICVBFN-UHFFFAOYSA-N
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Description

1-BOC-4-benzenesulfonamidopiperidine, also known as tert-butyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate, is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.44 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzenesulfonamide group and a tert-butoxycarbonyl (BOC) protecting group. It is commonly used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-BOC-4-benzenesulfonamidopiperidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-BOC-4-benzenesulfonamidopiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and oxidizing or reducing agents as required. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BOC-4-benzenesulfonamidopiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BOC-4-benzenesulfonamidopiperidine is primarily related to its role as an intermediate in the synthesis of other compounds. The BOC protecting group stabilizes the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific structure of the final synthesized compound .

Comparison with Similar Compounds

1-BOC-4-benzenesulfonamidopiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the BOC protecting group and the benzenesulfonamide group, providing a balance of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 4-(benzenesulfonamido)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-11-9-13(10-12-18)17-23(20,21)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLMTFLSICVBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680474
Record name tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233953-03-1
Record name 1,1-Dimethylethyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233953-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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